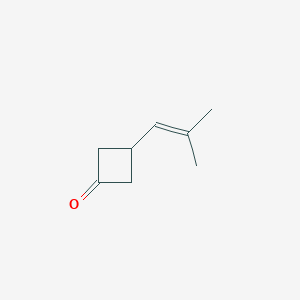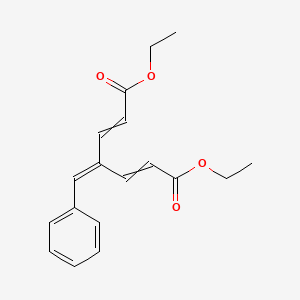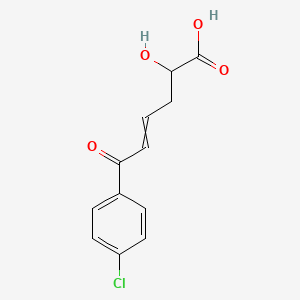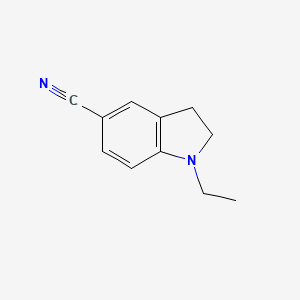![molecular formula C21H18N2O B14370433 2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole CAS No. 91917-95-2](/img/structure/B14370433.png)
2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzimidazole core substituted with a 2-methyl group and a 3-phenoxyphenylmethyl group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the 2-methyl group: This can be done through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the 3-phenoxyphenylmethyl group: This step involves the reaction of the benzimidazole intermediate with 3-phenoxybenzyl chloride in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cellular signaling pathways, resulting in anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar phenoxyphenyl structure.
Esfenvalerate: The (S)-enantiomer of fenvalerate, known for its insecticidal properties.
Cypermethrin: Another synthetic pyrethroid with a cyano group and similar phenoxyphenyl structure.
Uniqueness
2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern enhances its potential for diverse applications in various fields, including pharmaceuticals and materials science.
Propriétés
Numéro CAS |
91917-95-2 |
|---|---|
Formule moléculaire |
C21H18N2O |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-methyl-1-[(3-phenoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C21H18N2O/c1-16-22-20-12-5-6-13-21(20)23(16)15-17-8-7-11-19(14-17)24-18-9-3-2-4-10-18/h2-14H,15H2,1H3 |
Clé InChI |
HLJDPRKIGXVTJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)

![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)

![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)


![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)





